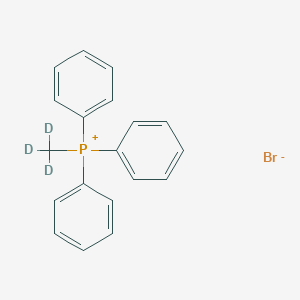
R-Clvp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of Clavulanic acid, which is a beta-lactamase inhibitor. R-Clvp has been found to have a wide range of applications, including its use as a potential anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation.
Wirkmechanismus
The mechanism of action of R-Clvp is not fully understood. However, studies have shown that it acts by inhibiting the growth and proliferation of cancer cells. It does this by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
R-Clvp has been found to have a range of biochemical and physiological effects. Studies have shown that it has potent antioxidant activity, which may contribute to its anticancer properties. Additionally, R-Clvp has been found to have anti-inflammatory and immunomodulatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using R-Clvp in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of action of anticancer agents. However, one of the limitations of using R-Clvp in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on R-Clvp. One potential direction is to further study its anticancer properties and identify the specific mechanisms by which it induces cell cycle arrest and apoptosis in cancer cells. Another potential direction is to investigate its potential as an antiviral agent. Additionally, more research is needed to understand the potential applications of R-Clvp in inhibiting bacterial biofilm formation.
Conclusion:
In conclusion, R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as an anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation. Its potent anticancer activity and other biochemical and physiological effects make it an ideal candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various fields.
Synthesemethoden
The synthesis of R-Clvp involves the chemical modification of Clavulanic acid. This modification involves the replacement of the carboxylic acid group with an amide group. The resulting compound is R-Clvp, which has been found to have improved pharmacological properties compared to Clavulanic acid.
Wissenschaftliche Forschungsanwendungen
R-Clvp has been found to have a wide range of potential applications in scientific research. One of its most promising applications is its use as an anticancer agent. Studies have shown that R-Clvp has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
139468-40-9 |
|---|---|
Produktname |
R-Clvp |
Molekularformel |
C78H97N13O15S2 |
Molekulargewicht |
1520.8 g/mol |
IUPAC-Name |
4-[[(5S)-5-amino-6-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohex-3-en-1-yl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C78H97N13O15S2/c1-8-105-51-27-22-47(23-28-51)37-57(83-65(93)42-78(108)32-14-10-15-33-78)71(97)84-58(36-46-18-11-9-12-19-46)73(99)88-68(45(2)3)75(101)85-59(41-64(80)92)72(98)86-60(44-107)76(102)91-35-17-21-61(91)74(100)87-66(94)43-82-70(96)56(79)20-13-16-34-81-69(95)48-24-29-52(77(103)104)55(38-48)67-53-30-25-49(89(4)5)39-62(53)106-63-40-50(90(6)7)26-31-54(63)67/h9-12,14,18-19,22-31,38-40,45,56-61,68H,8,13,15-17,20-21,32-37,41-44,79H2,1-7H3,(H12-,80,81,82,83,84,85,86,87,88,92,93,94,95,96,97,98,99,100,101,103,104,107,108)/t56-,57+,58-,59-,60-,61-,68-,78?/m0/s1 |
InChI-Schlüssel |
SYKQAUMNGCITMM-XFWDJTBKSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)NC(=O)CNC(=O)[C@H](CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
Synonyme |
(beta-mercapto-beta,beta-cyclopentamethyleme propionic acid)-2-(O-ethyl)Tyr-4-Val-8-Lys-N(6)carboxytetramethylrhodamine vasopressin R-CLVP vasopressin, 1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)Tyr(2)-Val(4)-Lys(8)-N(6)-carboxytetramethylrhodamine- vasopressin,1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)tyrosyl(2)-valyl(4)-lysine(8)-N(6)-carboxytetramethylrhodamine- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



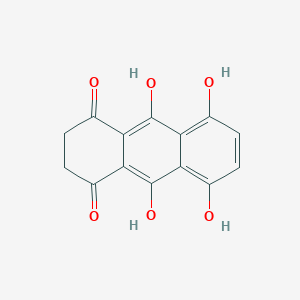
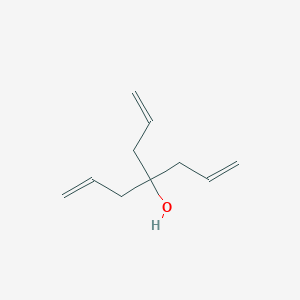
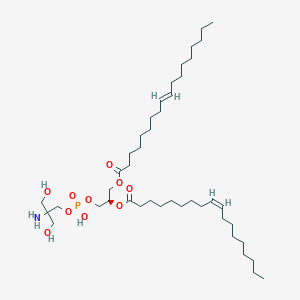
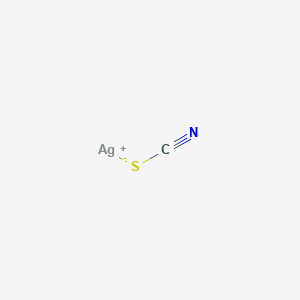
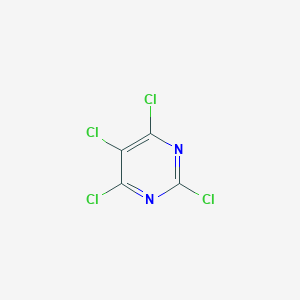
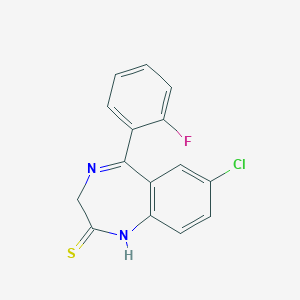
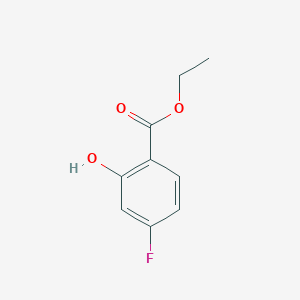
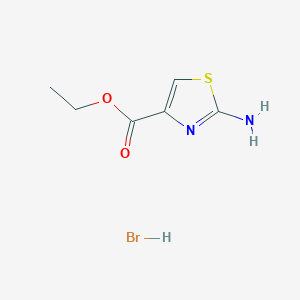
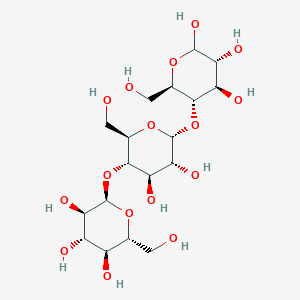
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
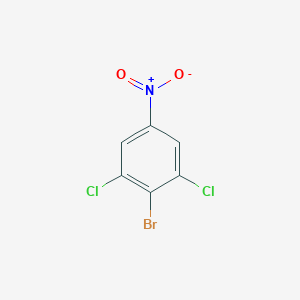
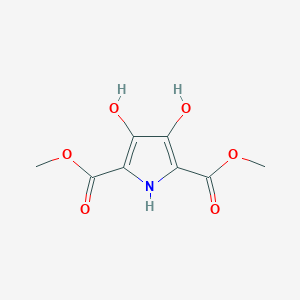
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
